Methyl 2-iodo-5-methoxybenzoate
Overview
Description
Methyl 2-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, where the benzene ring is substituted with iodine at the 2-position and a methoxy group at the 5-position . This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-iodo-5-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-methoxybenzoate using iodine and a suitable oxidizing agent . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions . Another method involves the use of phosphorus triiodide (PI3) to iodinate methyl 5-methoxybenzoate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer . The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed
Scientific Research Applications
Methyl 2-iodo-5-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-iodo-5-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles due to the presence of the iodine and methoxy groups . The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions . These properties make the compound a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-iodo-2-methoxybenzoate: Similar structure but with different substitution pattern.
Methyl 2-bromo-5-methoxybenzoate: Bromine instead of iodine, leading to different reactivity.
Methyl 4-iodo-2-methoxybenzoate: Iodine at the 4-position instead of the 2-position.
Uniqueness
Methyl 2-iodo-5-methoxybenzoate is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct reactivity patterns compared to its analogs . The iodine atom at the 2-position makes it particularly suitable for certain nucleophilic substitution reactions, while the methoxy group at the 5-position can influence the electronic properties of the benzene ring .
Properties
IUPAC Name |
methyl 2-iodo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCCNSFEFSPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743854 | |
Record name | Methyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857599-37-2 | |
Record name | Methyl 2-iodo-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.